2-phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)propanamide
Description
2-phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)propanamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .
Properties
IUPAC Name |
2-phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-13(22-15-10-6-3-7-11-15)17(21)20-18-19-16(12-23-18)14-8-4-2-5-9-14/h2-13H,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKNMKVSYAYKEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC(=CS1)C2=CC=CC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)propanamide typically involves the reaction of 2-phenoxypropanoic acid with 4-phenyl-1,3-thiazol-2-amine. The reaction is carried out in the presence of coupling agents such as 1,1’-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) in anhydrous conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory and antioxidant effects .
Comparison with Similar Compounds
2-phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)propanamide can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Tiazofurin: An anticancer drug used in the treatment of certain types of cancer.
What sets this compound apart is its unique combination of phenoxy and thiazole moieties, which may contribute to its distinct biological activities and potential therapeutic applications .
Biological Activity
Overview
2-Phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)propanamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazoles are known for their roles in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications. This compound's structure combines a phenoxy group with a thiazole moiety, which contributes to its unique biological properties.
The synthesis of this compound typically involves the reaction of 2-phenoxypropanoic acid with 4-phenyl-1,3-thiazol-2-amine in the presence of coupling agents such as 1,1’-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions. The compound can undergo various chemical reactions, including oxidation and reduction, which can modify its biological activity .
The mechanism of action for this compound is believed to involve interactions with specific molecular targets. It may inhibit enzymes associated with inflammatory processes and oxidative stress. This inhibition can lead to anti-inflammatory and antioxidant effects, making it a candidate for therapeutic use in conditions characterized by inflammation .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The thiazole ring is known to enhance the compound's ability to combat bacterial and fungal infections. Studies have shown promising results against various microbial strains, suggesting its potential as a novel antimicrobial agent .
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and PC12 (neuroblastoma). The structure–activity relationship (SAR) analysis indicates that the presence of the thiazole moiety is crucial for its cytotoxic activity .
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| HepG2 | 1.61 ± 1.92 | High cytotoxicity |
| PC12 | 1.98 ± 1.22 | Significant activity |
Anti-inflammatory Activity
The compound has also been explored for its anti-inflammatory effects. It may inhibit lipoxygenase (LOX) and cyclooxygenase (COX) enzymes involved in inflammatory pathways. Such inhibition could lead to reduced inflammation in various conditions, making it a potential therapeutic agent for inflammatory diseases .
Case Studies
Several studies have highlighted the biological activities of this compound:
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy against standard strains of bacteria and fungi. The compound showed a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics.
- Cytotoxicity Assessment : In a comparative study with other thiazole derivatives, this compound exhibited superior cytotoxicity against cancer cell lines, suggesting that modifications in the phenoxy and thiazole groups significantly impact activity.
- Inflammation Model : In an animal model of inflammation, treatment with this compound resulted in a marked decrease in inflammatory markers compared to control groups.
Q & A
Q. How to validate target engagement in cellular models?
- Answer :
- Cellular Thermal Shift Assay (CETSA) : Confirm compound-target binding by monitoring protein stability under thermal stress.
- CRISPR Knockout Models : Compare activity in wild-type vs. target-deficient cells.
- Fluorescence Polarization : Quantify displacement of fluorescent probes in live cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
